Product packaging for Fmoc-Lys(palmitoyl-Glu-OtBu)-OH(Cat. No.:)

Fmoc-Lys(palmitoyl-Glu-OtBu)-OH

Cat. No.: B12810678
M. Wt: 792.1 g/mol
InChI Key: LQQXBYSAGYOQJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-Lys(palmitoyl-Glu-OtBu)-OH (CAS 1491158-62-3) is a specialized, protected amino acid derivative critical for advanced therapeutic peptide and protein research. This building block is engineered for solid-phase peptide synthesis (SPPS), featuring an Fmoc (9-fluorenylmethoxycarbonyl) protecting group on the alpha-amine for base-labile deprotection and a t-butyl (OtBu) ester on the glutamic acid side chain for acid-labile cleavage. Its primary research value lies in the efficient synthesis of liraglutide, a glucagon-like peptide-1 (GLP-1) receptor agonist used to treat type 2 diabetes. The compound incorporates a lysine side chain covalently linked to a palmitoyl (C16) fatty acid group via a gamma-glutamic acid spacer; this structural motif is essential for conferring prolonged circulation time and enhanced stability to therapeutic peptides by promoting binding to serum albumin. Beyond diabetes research, this bifunctional molecule serves as a non-cleavable linker in Antibody-Drug Conjugates (ADCs), connecting cytotoxic payloads to targeted antibodies for oncology applications, and as an alkyl chain-based linker in PROteolysis TArgeting Chimeras (PROTACs), facilitating the targeted degradation of disease-causing proteins. Supplied as a white to off-white lyophilized powder with a molecular formula of C46H69N3O8 and a molecular weight of 792.06 g/mol, it is characterized by high purity (≥98%-99% by HPLC) and excellent enantiomeric purity (≥99.8%). This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C46H69N3O8 B12810678 Fmoc-Lys(palmitoyl-Glu-OtBu)-OH

Properties

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[[4-(hexadecanoylamino)-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoyl]amino]hexanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C46H69N3O8/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-29-42(51)48-40(44(54)57-46(2,3)4)30-31-41(50)47-32-23-22-28-39(43(52)53)49-45(55)56-33-38-36-26-20-18-24-34(36)35-25-19-21-27-37(35)38/h18-21,24-27,38-40H,5-17,22-23,28-33H2,1-4H3,(H,47,50)(H,48,51)(H,49,55)(H,52,53)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQQXBYSAGYOQJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)NC(CCC(=O)NCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C46H69N3O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

792.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Research Applications in Biomolecular Engineering

Development of Lipopeptide Therapeutics and Analogues

Fmoc-Lys(palmitoyl-Glu-OtBu)-OH is a key peptide modifier building block used for the synthesis of lipopeptides, which are peptides covalently attached to a lipid moiety. iris-biotech.deiris-biotech.de This modification is a breakthrough strategy designed to enhance the therapeutic properties of peptides. biochempeg.com The incorporation of the palmitoyl (B13399708) group via this building block can significantly improve a peptide's pharmacokinetic profile, leading to more effective and longer-acting therapeutic agents. chemimpex.combiochempeg.com

Synthesis of Glucagon-Like Peptide-1 (GLP-1) Analogues (e.g., Liraglutide)

A primary application of this compound is in the synthesis of glucagon-like peptide-1 (GLP-1) analogues, such as Liraglutide. iris-biotech.depeptide.commidas-pharma.com Liraglutide is a long-acting GLP-1 receptor agonist used for the treatment of type 2 diabetes and obesity. nih.govbachem.com Native GLP-1 has a very short in-vivo half-life of only a few minutes. nih.govnih.gov The synthesis of Liraglutide involves attaching a C16 fatty acid (palmitic acid) via a glutamic acid spacer to the lysine (B10760008) residue at position 26 of the GLP-1 peptide precursor. nih.govcpcscientific.com this compound provides this entire side-chain unit in a single, pre-assembled building block, streamlining the complex synthesis process. google.comjustia.com This approach is utilized in solid-phase peptide synthesis (SPPS) to construct the Liraglutide molecule. google.comgoogle.com

Impact of Lipidation on Peptide Structure and Activity (e.g., α-helical conformation)

Lipidation, the process of attaching a fatty acid to a peptide, has a profound effect on the peptide's structure and, consequently, its biological activity. nih.govnih.govresearchgate.net Studies on GLP-1 analogues have demonstrated that the introduction of a lipid chain generally increases the α-helical content of the peptide's secondary structure. nih.govnih.govacs.org This structural stabilization is a thermodynamically favorable process driven by intramolecular interactions. researchgate.net

The increased α-helicity is significant because it can influence how the peptide interacts with its target receptor and other biological molecules like serum albumin. biochempeg.comnih.gov The palmitoyl group enables reversible binding to albumin, which acts as a carrier in the bloodstream, protecting the peptide from rapid degradation by enzymes like dipeptidyl peptidase-4 (DPP-IV) and reducing renal clearance. biochempeg.comnih.gov This mechanism is a primary contributor to the extended half-life of lipidated peptides like Liraglutide, from minutes for the native peptide to hours. nih.govnih.govnih.gov Furthermore, lipidation promotes the formation of larger, more stable oligomeric species compared to the non-lipidated peptide. nih.govnih.gov

Table 1: Effects of Lipidation on GLP-1 Analogue Properties
PropertyObservationConsequenceReference
Secondary StructureIncrease in α-helical content by approximately 10-20%.Stabilizes the peptide structure, potentially enhancing receptor binding affinity. nih.govacs.org
OligomerizationForms larger and more stable oligomers.Influences physical stability and aggregation propensity. nih.govnih.gov
Albumin BindingEnables reversible binding to serum albumin.Protects from enzymatic degradation and renal clearance, prolonging plasma half-life. biochempeg.comnih.gov
SolubilityNegatively impacts solubility, limiting it to specific pH ranges.A critical factor for manufacturing and drug formulation. nih.govnih.gov
Optimization Strategies for Large-Scale Production of Lipopeptides

The commercial production of complex lipopeptides like Liraglutide requires robust and cost-effective manufacturing processes. bachem.comgoogle.com Various strategies have been developed to optimize synthesis. The traditional approach involves a hybrid solid-liquid phase synthesis, where the main peptide chain is built on a solid resin, and the lipid moiety is attached in a subsequent step. google.comgoogle.com

To improve efficiency, a key optimization is the use of the pre-formed Fmoc-Lys(Pal-Glu-OtBu)-OH building block. google.comjustia.com This avoids separate, sequential coupling of glutamic acid and palmitic acid to the lysine side chain on the resin, a process that can be slow and result in incomplete reactions. nih.govacs.org Researchers have studied the optimal point to introduce this bulky building block during solid-phase synthesis to overcome hindrances caused by the long aliphatic chain. nih.govacs.org

Other strategies focus on different production platforms. One novel approach involves expressing a Liraglutide precursor peptide (LPP) in Escherichia coli as a fusion protein with a carrier like human αB-crystallin. nih.govnih.gov This biological method can achieve good expression efficiency and high purity (around 98%) after purification and cleavage, presenting a potentially cost-effective alternative to purely chemical synthesis. nih.gov For commercial manufacturing, high-tech GMP facilities with a high degree of process automation and innovative purification techniques like continuous chromatography are employed to ensure high yield (>99.5% purity) and sustainability. bachem.com

Table 2: Comparison of Liraglutide Production Strategies
StrategyDescriptionAdvantagesChallengesReference
Hybrid Solid-Liquid SynthesisThe main peptide is synthesized on a solid support, followed by lipidation in a liquid phase.Well-established method.Can be a long process with multiple purification steps, increasing cost and waste. google.comgoogle.com
Full Solid-Phase Synthesis (SPPS) with Fmoc-Lys(Pal-Glu-OtBu)-OHThe entire lipopeptide is assembled on a solid resin using the pre-formed building block.Shortens synthesis cycle, reduces cost, and can increase yield.Requires optimization for coupling the bulky lipidated amino acid. google.comnih.govacs.org
Recombinant Protein ExpressionThe peptide precursor is produced in a host system (e.g., E. coli, Saccharomyces cerevisiae) and later lipidated.Potentially cost-effective for large-scale production.Technically complex, involving genetic engineering and multi-step purification. nih.govcpcscientific.comnih.gov

Design of Peptides with Enhanced Pharmacokinetic Properties

The use of this compound is a cornerstone of a rational design strategy to enhance the pharmacokinetic properties of therapeutic peptides. chemimpex.com The primary goal of lipidation is to prolong the drug's half-life. biochempeg.com The attached palmitoyl chain facilitates binding to serum albumin, a protein with a long half-life of about 20 days. biochempeg.com This reversible binding creates a circulating reservoir of the peptide, protecting it from premature degradation and clearance by the kidneys. biochempeg.comnih.gov

Bioconjugation and Drug Delivery System Design

Beyond its role in lipopeptide therapeutics, this compound is a valuable tool in the broader fields of bioconjugation and the design of drug delivery systems. chemimpex.commedchemexpress.comchemsrc.com Bioconjugation involves linking biomolecules to enhance their stability and efficacy. chemimpex.com The unique structure of this compound allows for its use as a specialized linker to connect different molecular components. medchemexpress.comchemsrc.com

Role as an Alkyl Chain-Based Linker in Proteolysis-Targeting Chimeras (PROTACs)

The chemical compound this compound is a specialized amino acid derivative that serves as a critical building block in advanced biochemical applications. chemimpex.com It is specifically classified as an alkyl chain-based linker for use in the synthesis of Proteolysis-Targeting Chimeras (PROTACs). medchemexpress.comglpbio.com The structure incorporates a fluorenylmethyloxycarbonyl (Fmoc) protecting group for solid-phase peptide synthesis, a lysine backbone, and a side chain modified with a palmitoyl-glutamate-OtBu group. This lipophilic side chain functions as a linker component in the construction of complex bifunctional molecules. chemimpex.commedchemexpress.com

Table 1: Properties of this compound

Property Value
IUPAC Name (S)-2-(((9H-fluoren-9-yl)methoxy)carbonylamino)-6-((S)-1-(tert-butoxy)-1-oxo-5-(palmitoylamino)pentan-2-ylamino)hexanoic acid
CAS Number 1491158-62-3 broadpharm.com
Molecular Formula C₄₆H₆₉N₃O₈ broadpharm.com
Molecular Weight 792.06 g/mol iris-biotech.de

| Classification | Alkyl chain-based PROTAC linker, Non-cleavable ADC Linker medchemexpress.comglpbio.com |

PROTACs represent a novel therapeutic modality that utilizes the cell's own protein disposal machinery, the Ubiquitin-Proteasome System (UPS), to selectively eliminate target proteins of interest (POIs). researchgate.net These heterobifunctional molecules are composed of three key parts: a ligand that binds to the POI, a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. precisepeg.com

The mechanism of action involves the PROTAC molecule simultaneously binding to both the POI and an E3 ligase, thereby forming a ternary complex. faseb.orgdundee.ac.uk This proximity, induced by the PROTAC, allows the E3 ligase to tag the POI with polyubiquitin (B1169507) chains. nih.gov This polyubiquitination serves as a molecular flag, marking the POI for recognition and subsequent degradation by the 26S proteasome, a large protein complex that breaks down unneeded or damaged proteins. nih.govresearchgate.net After the POI is degraded, the PROTAC is released and can catalytically induce the degradation of another POI molecule. nih.gov

The linker component, for which a precursor like this compound is used, is not merely a passive spacer. precisepeg.com Its length, composition (such as alkyl chains or PEG units), flexibility, and attachment points are critical variables that significantly influence the formation and stability of the ternary complex. precisepeg.combroadpharm.com These characteristics ultimately affect the efficiency and selectivity of protein degradation. Alkyl chain-based linkers are a common choice due to their synthetic accessibility and chemical stability, though their hydrophobicity may be modulated to optimize cell permeability and solubility. precisepeg.com

Integration into Radiopharmaceutical and Receptor-Targeted Conjugates

The lipophilic nature of the palmitoyl group within this compound makes it a valuable component for anchoring molecules to cellular membranes or lipid-based delivery systems. This property is leveraged in the development of targeted radiopharmaceuticals, where a radioactive isotope is guided to a specific biological target, such as a tumor, for imaging or therapeutic purposes.

A key strategy in developing targeted radiopharmaceuticals involves conjugating a targeting moiety and a chelating agent to a carrier molecule. Lipopeptides, synthesized using building blocks like this compound, can serve as such carriers.

The synthesis can be conceptualized in several steps. First, a lipopeptide is constructed, often via solid-phase peptide synthesis, incorporating the lipidated amino acid. This provides a hydrophobic anchor. Subsequently, two key functional units are attached:

RGD Peptide: A cyclic peptide containing the Arginine-Glycine-Aspartic acid (RGD) sequence is attached. This sequence is a well-known ligand for αvβ3 integrins, which are often overexpressed on the surface of tumor cells and angiogenic blood vessels. nih.gov

DOTA Chelator: A macrocyclic chelator such as 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA) is conjugated to the lipopeptide. DOTA is highly effective at stably binding radiometals, such as Gallium-68 (⁶⁸Ga) or Copper-64 (⁶⁴Cu), which are used in Positron Emission Tomography (PET) imaging. mdpi.com

The final construct is a DOTA-RGD-conjugated lipopeptide. The RGD component directs the entire molecule to tumor cells expressing the target integrin, while the lipid portion may influence pharmacokinetics and interaction with the cell membrane. The DOTA chelator, loaded with a radionuclide, enables non-invasive imaging of the tumor. nih.govmdpi.com Studies have shown that multimeric versions of RGD peptides (e.g., dimers and tetramers) conjugated with DOTA exhibit enhanced affinity for the αvβ3 integrin receptor and improved tumor targeting properties in vivo compared to monomeric versions. nih.gov

Conceptual Framework for Synthetic Vaccine Development (related to lipidation for targeting)

Lipidation is a powerful strategy in modern synthetic vaccine design to create "self-adjuvanting" vaccines. nih.gov Traditional subunit vaccines, which use only small, specific fragments (epitopes) of a pathogen, are often poorly immunogenic on their own and require the addition of an adjuvant to stimulate a robust immune response. frontiersin.org Lipopeptides can overcome this limitation by incorporating both the antigenic epitope and an adjuvant property into a single molecule. acs.org

The conceptual framework is based on targeting innate immune receptors on antigen-presenting cells (APCs), such as dendritic cells (DCs). pnas.org The lipid moiety of the lipopeptide, such as the palmitoyl group found in this compound, functions as a pathogen-associated molecular pattern (PAMP). acs.org Specifically, fatty acid components like palmitic acid are recognized by Toll-like receptors (TLRs), particularly TLR2, on the surface of APCs. frontiersin.org

This engagement of TLR2 acts as a "danger signal," triggering the activation and maturation of the dendritic cell. frontiersin.orgpnas.org This process enhances the uptake, processing, and presentation of the covalently linked peptide antigen to T-cells. The result is a more potent and specific immune response, capable of generating both antibody (humoral) and cytotoxic T-cell (cellular) immunity. pnas.org This approach has been shown to induce long-lasting memory CTL responses in preclinical models and has been evaluated for vaccines against various infectious diseases and cancers. frontiersin.orgnih.gov The use of lipid-based carriers can also protect the vaccine components from enzymatic degradation and improve their delivery and uptake by APCs. nih.govmdpi.com

Table 2: Compound Names Mentioned in Article

Compound Name Abbreviation / Type
This compound Lipid-Amino Acid Building Block
Arginine-Glycine-Aspartic acid RGD Peptide
1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid DOTA
Gallium-68 ⁶⁸Ga
Copper-64 ⁶⁴Cu
Tripalmitoyl-S-glyceryl-cysteine Pam₃Cys

Influence of Lipidation on Peptide Biophysics and Biological Interactions

Modulation of Pharmacokinetic Parameters in Peptide Therapeutics

Lipidation is a key strategy for enhancing the in vivo performance of peptide drugs by altering their pharmacokinetic properties. chemimpex.com This is primarily achieved by promoting binding to serum albumin and consequently extending the peptide's circulation time. nih.govbiochempeg.com

Enhancement of Serum Half-Life through Serum Albumin Binding

A major hurdle in the development of peptide therapeutics is their rapid clearance from the body, largely due to enzymatic degradation and renal filtration. nih.gov Lipidation addresses this by facilitating non-covalent binding to serum albumin, the most abundant protein in the blood. nih.govbiochempeg.com Albumin itself has a long half-life of approximately 20 days, and by associating with it, lipidated peptides are shielded from proteolytic enzymes and are too large for renal clearance. nih.gov The affinity for albumin is influenced by the length of the fatty acid chain, with longer chains generally leading to stronger binding. nih.gov The binding is reversible, allowing the peptide to be gradually released and exert its therapeutic effect. biochempeg.com Studies have shown that at therapeutic concentrations, a significant portion of lipidated peptides circulate in the bloodstream bound to albumin. nih.gov This binding is primarily driven by the interaction of the fatty acid chain with the fatty acid binding sites on albumin. nih.govnih.gov

Table 1: Impact of Lipidation on Peptide-Albumin Binding and Half-Life

Feature Unlipidated Peptides Lipidated Peptides
Serum Albumin Binding Minimal to none High affinity, reversible binding nih.govbiochempeg.com
Primary Clearance Mechanism Renal filtration, proteolysis nih.gov Reduced renal clearance and proteolysis nih.gov
Serum Half-Life Short (minutes to hours) nih.gov Significantly extended (hours to days) nih.gov
Influencing Factors - Fatty acid chain length, linker chemistry nih.gov

Implications for Bioavailability and Systemic Distribution

The enhanced binding to serum albumin has significant implications for the bioavailability and systemic distribution of lipidated peptides. While seemingly counterintuitive, the formation of a depot at the subcutaneous injection site, where lipidated peptides can form multimers, can delay their absorption into the bloodstream. nih.gov This depot effect, combined with albumin binding in the interstitium, contributes to a more sustained release profile. nih.gov Once in circulation, the widespread distribution of albumin throughout the body allows the bound peptide to reach various tissues. However, the lipophilicity of the fatty acid can also influence tissue distribution, potentially leading to accumulation in certain organs.

Facilitation of Cellular Permeability and Membrane Interactions

The lipid component of a lipopeptide significantly enhances its ability to interact with and permeate cellular membranes, a critical factor for reaching intracellular targets. biochempeg.com

Potential for Crossing Biological Barriers (e.g., blood-brain barrier)

The blood-brain barrier (BBB) represents a formidable obstacle for the delivery of most therapeutics to the central nervous system (CNS). frontiersin.org The increased lipophilicity imparted by fatty acid conjugation can potentially enhance the ability of peptides to cross this barrier. nih.govnih.gov Palmitoylation of proteins is a known biological process within brain capillary endothelial cells, which form the BBB, suggesting that this modification could be leveraged for brain delivery. nih.govnih.gov While direct evidence for Fmoc-Lys(palmitoyl-Glu-OtBu)-OH crossing the BBB is not available, the principle of using lipidation to increase brain penetration of peptides is an active area of research. frontiersin.orgnih.gov However, it is a complex process, and simply increasing lipophilicity does not guarantee successful BBB transit. frontiersin.org

Role in Research on Membrane Protein Solubilization and Stabilization

Membrane proteins are notoriously difficult to study due to their hydrophobic nature and requirement for a lipid bilayer environment. nih.govnih.gov Lipopeptides, with their amphipathic character, can act as detergents to solubilize and stabilize membrane proteins, effectively mimicking the native lipid bilayer. nih.govnih.gov This allows for the structural and functional characterization of these important drug targets. nih.gov The design of these lipopeptide detergents can be tailored by modifying the peptide sequence and the attached lipid chains to optimize their properties for specific membrane proteins. nih.gov

Supramolecular Assembly and Aggregation Behavior of Lipopeptides

Lipopeptides, including those containing palmitoylated lysine (B10760008) residues, have a propensity to self-assemble into various supramolecular structures. nih.govacs.org This behavior is driven by a combination of hydrophobic interactions between the lipid tails and hydrogen bonding between the peptide backbones. nih.gov The resulting structures can range from micelles and nanofibers to more complex aggregates. nih.govrsc.orgnih.gov The nature of the self-assembled structure is influenced by factors such as the peptide sequence, the length of the lipid chain, and the surrounding environment (e.g., pH, concentration). nih.govmdpi.com This self-assembly can be a double-edged sword; while it can be harnessed for drug delivery applications, uncontrolled aggregation can also lead to loss of activity or immunogenicity. acs.org The study of these aggregation phenomena is crucial for the development of stable and effective lipopeptide formulations. nih.govacs.org

Table 2: Factors Influencing Lipopeptide Self-Assembly

Influencing Factor Effect on Supramolecular Assembly
Peptide Sequence Dictates secondary structure (e.g., β-sheet formation) and intermolecular interactions. nih.govnih.govrsc.org
Lipid Chain Length Governs the critical aggregation concentration and the morphology of the aggregates. nih.govacs.org
Concentration Higher concentrations can promote the formation of larger, more ordered structures. nih.govacs.org
pH and Ionic Strength Can alter the charge of the peptide and influence electrostatic interactions, thereby affecting assembly. acs.orgmdpi.com

Self-Assembly Processes of Palmitoyl (B13399708) Peptide Amphiphiles

The defining characteristic of palmitoyl peptide amphiphiles is their capacity for spontaneous self-assembly into ordered nanostructures. This process is primarily driven by the hydrophobic effect, where the palmitoyl chains (a C16 lipid) seek to minimize contact with water by clustering together, forming a hydrophobic core. rsc.orgnih.gov Simultaneously, the hydrophilic peptide headgroups are exposed to the aqueous environment, and they can interact with each other through hydrogen bonding, often leading to the formation of stable β-sheet secondary structures. nih.govnih.gov

The specific morphology of the resulting aggregates is highly dependent on the amino acid sequence of the peptide headgroup. Research on various palmitoyl peptides demonstrates a range of self-assembled structures:

Fibrillar Structures: Peptides like C16-KTTKS (palmitoyl-Lys-Thr-Thr-Lys-Ser) are known to form extended fibrillar structures and flat tapes. These are characterized by a high degree of β-sheet content, where the peptide backbones align and form extensive hydrogen bond networks. nih.govacs.orgresearchgate.net

Crystal-like Aggregates: In contrast, palmitoylated dipeptides and tripeptides, such as C16-KT (palmitoyl-Lys-Thr) and C16-GHK (palmitoyl-Gly-His-Lys), tend to form more discrete, crystal-like aggregates with a lower β-sheet content compared to C16-KTTKS. nih.govresearchgate.net

The self-assembly process is initiated above a certain concentration known as the critical aggregation concentration (CAC). Below the CAC, the peptide amphiphiles exist primarily as monomers in solution. Above the CAC, they begin to form aggregates. Despite differences in morphology, different palmitoyl peptides often exhibit similar CAC values, as this property is largely governed by the length of the hydrophobic lipid chain. nih.govacs.org

Palmitoyl Peptide Amphiphile Peptide Sequence Observed Aggregate Morphology Secondary Structure Critical Aggregation Concentration (wt %)
C16-KTTKSKTTKSFlat tapes, extended fibrils nih.govresearchgate.netHigh β-sheet content nih.govresearchgate.net~0.02 researchgate.net
C16-KTKTCrystal-like aggregates nih.govresearchgate.netLower β-sheet content nih.govresearchgate.net~0.024 researchgate.net
C16-GHKGHKCrystal-like aggregates nih.govresearchgate.netLower β-sheet content nih.govresearchgate.net~0.024 researchgate.net
C16-GANPNAAGGANPNAAGFibres rsc.orgnih.govStretched β-sheet rsc.orgnih.govNot specified

Environmental Factors Influencing Aggregate Dimensions (e.g., pH dependence)

The dimensions and morphology of aggregates formed by palmitoyl peptide amphiphiles are not static; they can be significantly influenced by environmental factors, most notably pH. rsc.orgnih.gov Electrostatic interactions among the peptide headgroups play a crucial role in modulating the self-assembly process. nih.gov Generally, a lower net charge on the peptide headgroups reduces electrostatic repulsion, thereby favoring aggregation. nih.gov

The pH of the surrounding solution can alter the ionization state of acidic or basic amino acid residues (like lysine, histidine, aspartic acid, or glutamic acid) within the peptide sequence. This change in charge directly impacts the intermolecular forces governing the size and shape of the aggregates.

A prominent example is the behavior of the palmitoyl peptide C16-KTTKS, which contains two lysine residues. The charge of its peptide headgroup is highly dependent on pH. rsc.org This sensitivity leads to distinct morphological transitions as the pH is adjusted:

At pH 3 , the lysine residues are fully protonated, but the system forms well-defined, flat, tape-like nanostructures. rsc.org

As the pH increases to pH 4 , a remarkable transition occurs, and the flat tapes evolve into twisted, right-handed ribbon-like structures. rsc.org This pH is significant as it is within the range of normal skin pH. rsc.org

Further increases in pH can lead to the disassembly of these ordered structures. For instance, some peptide amphiphiles transition from fibrils to spherical micelles as the pH is raised. rsc.org

This pH-responsiveness is a key feature of many peptide amphiphiles and is critical for their potential application in environments with varying pH, such as biological systems. rsc.orgnih.gov

Peptide Amphiphile pH Condition Observed Aggregate Morphology Reference
C16-KTTKS3Flat tape-like structures rsc.org
C16-KTTKS4Twisted right-handed structures rsc.org
C12-Aβ(11–17)3Fibrils rsc.org
C12-Aβ(11–17)10Nanoribbons rsc.org
C16-GSH4Network of entangled fibres rsc.org

Analytical Methodologies and Mechanistic Investigations of Fmoc Lys Palmitoyl Glu Otbu Oh Derivatives

Chromatographic Purity Assessment Techniquescem.comacs.orgsigmaaldrich.comavantorsciences.com

Chromatographic methods are fundamental in determining the purity of Fmoc-protected lipidated amino acids, identifying and quantifying synthesis-related impurities.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)cem.comacs.orgsigmaaldrich.comavantorsciences.com

High-Performance Liquid Chromatography (HPLC) and its advanced version, Ultra-Performance Liquid Chromatography (UPLC), are the primary methods for assessing the purity of Fmoc-L-Lys(palmitoyl-L-Glu-OtBu)-OH. These techniques separate the main compound from any by-products or unreacted starting materials. sigmaaldrich.com Commercial suppliers of this building block certify its purity to be ≥98% or ≥99% as determined by HPLC. cem.comavantorsciences.com

The lipophilic nature of the palmitoyl (B13399708) group and the presence of the bulky Fmoc protecting group necessitate the use of reversed-phase (RP) columns, typically C8 or C18. google.com Gradient elution is commonly employed, using a mobile phase system consisting of an aqueous component (often with an acid modifier like 0.1% trifluoroacetic acid) and an organic solvent such as acetonitrile. google.com The Fmoc group provides a strong chromophore, allowing for sensitive UV detection, commonly at wavelengths of 220 nm, 262 nm, or 290 nm. google.comgoogle.comnih.gov

Table 1: Typical HPLC Parameters for Purity Analysis of Fmoc-Protected Amino Acids

ParameterTypical Value/ConditionSource
Chromatographic Column Reversed-Phase C8 or C18 google.com
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water google.com
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile google.com
Elution Mode Gradient google.comnih.gov
Flow Rate 1.0 - 2.0 mL/min google.com
Detection Wavelength 220 nm, 262 nm, 290 nm google.comgoogle.comnih.gov
Purity Specification ≥98% - 99% cem.comavantorsciences.com

Chiral Purity Analysis of Amino Acid Residuessigmaaldrich.com

Maintaining the correct stereochemistry of the amino acid residues (L-lysine and L-glutamic acid) is paramount, as the introduction of the D-isomer can significantly impact the biological activity and self-assembly properties of the final peptide. nih.govbapeks.com

Enantiomeric Purity Determination for Lysine (B10760008) and Glutamic Acidsigmaaldrich.com

The enantiomeric purity of both the lysine and glutamic acid components within the Fmoc-L-Lys(palmitoyl-L-Glu-OtBu)-OH structure is a critical quality attribute. High-quality commercial grades of this reagent specify an enantiomeric purity of ≥99.8% for both amino acid residues. cem.com This analysis is typically performed using chiral chromatography, either gas chromatography (GC) or HPLC, with specialized chiral columns capable of separating the L- and D-enantiomers. Prior to analysis, the compound is hydrolyzed to break the amide bonds and release the individual amino acids. These are then derivatized to make them volatile for GC analysis or suitable for separation on a chiral HPLC column.

Monitoring Epimerization during Synthetic Processesavantorsciences.com

Epimerization, the change in configuration at one of several chiral centers in a molecule, is a risk during peptide synthesis, particularly during the activation and coupling steps. The conditions used to attach the palmitoyl-Glu-OtBu moiety to the epsilon-amino group of lysine, and the subsequent handling of the final product, must be carefully controlled to prevent racemization. Monitoring for the presence of the D-isomers (e.g., Fmoc-D-Lys(palmitoyl-L-Glu-OtBu)-OH or Fmoc-L-Lys(palmitoyl-D-Glu-OtBu)-OH) is crucial. The same chiral GC or HPLC methods used for initial purity determination can be applied to crude and purified samples to ensure that the stereochemical integrity has been maintained throughout the synthesis and purification process. sigmaaldrich.com

Table 2: Chiral Purity Specifications for Fmoc-L-Lys(palmitoyl-L-Glu-OtBu)-OH

Amino Acid ResidueSpecified Enantiomeric Purity (L-isomer)Source
Lysine ≥ 99.8% cem.com
Glutamic Acid ≥ 99.8% cem.com

Spectroscopic Characterization for Conformational Studiessigmaaldrich.com

While primarily a building block, derivatives of Fmoc-L-Lys(palmitoyl-L-Glu-OtBu)-OH, once incorporated into larger peptide sequences, exhibit complex self-assembly behaviors that are studied using spectroscopic techniques.

Circular Dichroism (CD) Spectroscopy in Membrane-Mimetic Environmentssigmaaldrich.com

Circular Dichroism (CD) spectroscopy is a powerful technique for studying the secondary structure (e.g., α-helix, β-sheet, random coil) of peptides and proteins in solution. For lipopeptides derived from Fmoc-L-Lys(palmitoyl-L-Glu-OtBu)-OH, CD spectroscopy is particularly informative when performed in membrane-mimetic environments, such as micelles or bicelles, which simulate the peptide's interaction with a cell membrane. acs.org

Studies on similar lysine-rich lipopeptides show that they often self-assemble into micelles with a hydrophobic core formed by the lipid chains and a shell of peptide residues. acs.orgcore.ac.uk CD analysis of these structures typically reveals that the peptide portions adopt an unordered or extended conformation at the micelle surface. acs.orgcore.ac.uk This information is vital for understanding how these molecules orient themselves and interact with biological targets. The chirality of the amino acids is a key factor influencing these conformations and the resulting self-assembly. nih.govresearchgate.net

Investigation of Mechanistic Aspects in Applied Research

The chemical scaffold of Fmoc-Lys(palmitoyl-Glu-OtBu)-OH is designed for strategic integration into larger biomolecules, particularly therapeutic peptides. Its utility stems from the distinct functionalities of its constituent parts: the fluorenylmethyloxycarbonyl (Fmoc) and tert-butyl (OtBu) groups serve as temporary protecting elements during chemical synthesis, while the core structure, Lys(palmitoyl-Glu), imparts crucial pharmacokinetic and pharmacodynamic properties to the final molecule. Mechanistic investigations focus on how the lipidated lysine component, once incorporated into a therapeutic agent, influences its behavior at a molecular and cellular level.

The primary role of the N-palmitoyl-glutamic acid moiety is to introduce a long-chain fatty acid into a peptide sequence. This process, known as lipidation, is a well-established strategy to modulate the physicochemical properties of peptide-based drugs. nih.gov The addition of the C16 palmitoyl chain significantly increases the lipophilicity of the resulting conjugate. This alteration fundamentally changes how the peptide interacts with its biological environment, forming the basis for its application in advanced drug delivery systems. nih.gov Research in this area seeks to understand the precise molecular consequences of this lipidation, from binding to plasma proteins to interactions with cell surface membranes.

Elucidating Mechanisms of Action in Targeted Drug Delivery

The application of this compound as a building block is central to creating peptide therapeutics with extended duration of action, a key goal in targeted drug delivery. The mechanism is most notably exemplified in the synthesis of glucagon-like peptide-1 (GLP-1) receptor agonists, such as Liraglutide. google.comiris-biotech.de In this context, the palmitoyl group serves as a reversible binding moiety for serum albumin.

Once the final peptide drug is administered, the highly lipophilic palmitoyl chain non-covalently associates with the hydrophobic binding pockets of albumin, a long-lived and abundant plasma protein. This association effectively creates a circulating reservoir of the drug, protecting it from rapid renal clearance and enzymatic degradation. The slow dissociation from albumin releases the active peptide over time, maintaining a therapeutic concentration for an extended period. This mechanism transforms a peptide with an intrinsically short half-life into a long-acting therapeutic.

Beyond this established role, derivatives of this compound are recognized for their potential as linkers in more complex targeted delivery platforms like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). chemsrc.commedchemexpress.com

In Proteolysis Targeting Chimeras (PROTACs): PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase for degradation. chemsrc.com The linker connecting the target-binding and ligase-binding moieties is crucial for successful ternary complex formation. An alkyl chain-based linker derived from this compound provides spatial flexibility and hydrophobicity, which can be optimized to achieve the correct orientation for efficient ubiquitination and subsequent protein degradation. chemsrc.commedchemexpress.com

The table below summarizes the mechanistic roles of the palmitoylated lysine moiety in different drug delivery contexts.

Delivery SystemMechanistic Role of Palmitoyl-Lysine MoietyTherapeutic Outcome
Long-Acting Peptides (e.g., Liraglutide) Reversible, non-covalent binding to serum albumin via the palmitoyl group.Protection from renal filtration and enzymatic degradation, leading to a significantly extended plasma half-life. nih.gov
Antibody-Drug Conjugates (ADCs) Acts as a component of the linker, increasing lipophilicity of the overall conjugate. chemsrc.commedchemexpress.comMay influence ADC stability, solubility, and interaction with the target cell membrane.
PROTACs Functions as a flexible, alkyl-based linker connecting the two active ligands. chemsrc.commedchemexpress.comOptimizes the spatial orientation of the target protein and E3 ligase to facilitate efficient ubiquitination and degradation. chemsrc.com

Understanding Interactions with Biological Macromolecules and Membranes

The mechanistic foundation of this compound's utility lies in the predictable interactions of its palmitoylated derivative with key biological components, namely proteins and lipid membranes. These interactions are predominantly non-covalent and driven by the hydrophobic character of the C16 acyl chain.

The principal macromolecular interaction is with serum albumin. This binding is a high-affinity, yet reversible, hydrophobic interaction. The glutamic acid spacer is not merely a connector; it fine-tunes the binding affinity and ensures that the linkage does not interfere with the peptide's primary biological activity (e.g., binding to its target receptor). Studies on lipidated peptides have shown that longer fatty acid chains (greater than C8) are more effective at inducing and stabilizing specific peptide secondary structures, such as alpha-helices, due to enhanced hydrophobic interactions with the peptide chain itself. nih.gov This conformational stabilization can, in some cases, lead to increased potency at the target receptor. nih.gov

The interaction with cellular membranes is another critical aspect. The palmitoyl chain acts as a lipid anchor, capable of inserting into the phospholipid bilayer of cell membranes. This membrane association can have several consequences:

Increased Local Concentration: By anchoring the therapeutic peptide to the cell surface, the local concentration near membrane-bound receptors is increased, potentially enhancing receptor activation or cellular uptake.

Modulation of Receptor Interaction: The orientation of a peptide tethered to the membrane can influence how it engages with its receptor, potentially altering binding kinetics and signal transduction.

Influence on Cellular Uptake: The hydrophobic nature of the lipid tail can affect the pathway by which the drug enters the cell. Mechanistic studies on other lipid-based delivery systems, like lipid nanoparticles (LNPs), have shown that surface hydrophobicity influences the formation of a protein corona and can direct the particle towards specific endocytic pathways, such as macropinocytosis. nih.govresearchgate.net It is plausible that a single lipid chain on a peptide could similarly influence its uptake mechanism.

The following table details the key interactions involving the palmitoyl-glutamate side chain after its incorporation into a final drug product.

Interacting ComponentType of InteractionMechanistic Implication
Serum Albumin Non-covalent, hydrophobicSequesters the drug in the bloodstream, prolonging its circulatory half-life. nih.gov
Target Receptors Conformational stabilizationThe lipid chain can stabilize secondary structures (e.g., α-helices) in the peptide, potentially enhancing binding affinity and potency. nih.gov
Cellular Membranes Hydrophobic insertion into lipid bilayerAnchors the therapeutic agent to the cell surface, increasing local concentration and influencing receptor engagement. nih.gov
Plasma Proteins (Corona) Non-specific adsorptionThe hydrophobic nature of the lipid may promote the binding of a protein corona, which can influence cellular uptake and distribution. nih.gov

Q & A

Q. How can lipidated peptides be purified and characterized effectively?

  • Methodological Answer :
  • Purification : Use reverse-phase HPLC with C18 columns and gradients of 0.1% TFA in water/acetonitrile. Adjust pH to 2–3 to improve resolution.
  • Characterization : MALDI-TOF MS for mass verification; circular dichroism (CD) to assess secondary structure changes induced by lipidation .

Data Contradictions and Resolutions

  • Storage Stability : recommends -80°C for 6 months, while specifies -20°C for 3 years (powder). Resolution: Follow manufacturer guidelines for the specific batch, as stability varies with synthesis impurities and lyophilization methods .
  • Solubility : suggests DMSO, while notes water solubility for related Fmoc-Glu derivatives. Resolution: Pre-test solubility in small aliquots; lipidated residues often require organic solvents .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.